molecular formula C14H11Cl2NO B2644014 4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol CAS No. 1993626-49-5

4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol

Cat. No.: B2644014
CAS No.: 1993626-49-5
M. Wt: 280.15
InChI Key: TVCUWWNICJYWEI-CAOOACKPSA-N
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Description

4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C14H12Cl2NO It is a derivative of phenol, characterized by the presence of chloro and imino groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol typically involves a condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, after which the solvent is removed under reduced pressure. The resulting solid product is then recrystallized from an appropriate solvent, such as tetrahydrofuran, to obtain pure crystals .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted phenols.

Scientific Research Applications

4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: Similar structure but lacks the imino group.

    4-chloro-3-methylphenol: Similar structure with a different position of the methyl group.

    2-chloro-4-methylphenol: Similar structure with different positions of the chloro and methyl groups.

Uniqueness

4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol is unique due to the presence of both chloro and imino groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-chloro-2-[(3-chloro-4-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCUWWNICJYWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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